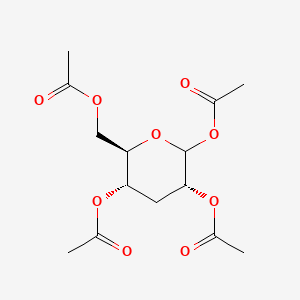

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose

Description

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is a carbohydrate derivative that is commonly used in the synthesis of various biochemical compounds. It is characterized by the presence of four acetyl groups attached to the glucose molecule, which enhances its reactivity and stability in chemical reactions .

Properties

IUPAC Name |

[(2R,3S,5R)-3,5,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-13-11(20-8(2)16)5-12(21-9(3)17)14(23-13)22-10(4)18/h11-14H,5-6H2,1-4H3/t11-,12+,13+,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQVUVQFUFLAHX-OANWKOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722116 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5040-09-5 | |

| Record name | 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-ribo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stage 1: Acid-Catalyzed Deprotection

The first stage employs trifluoroacetic acid (TFA) in a mixture of water and acetic acid at 20°C to hydrolyze the isopropylidene protecting groups. This step selectively removes the 1,2 and 5,6 acetonide groups, regenerating free hydroxyl groups at positions 1, 2, 5, and 6 while retaining the 3-deoxy structure.

Stage 2: Acetylation with Pyridine

The second stage introduces acetic anhydride in the presence of pyridine to acetylate the liberated hydroxyl groups. Pyridine acts as both a base and catalyst, facilitating the formation of acetyl esters at positions 1, 2, 4, and 6. The reaction proceeds under mild conditions, avoiding side reactions such as β-elimination.

Table 1: Reaction Conditions and Yield

| Stage | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | TFA, H<sub>2</sub>O, AcOH | Acetic acid | 20°C | 2 hrs | N/A |

| 2 | Ac<sub>2</sub>O, Pyridine | Pyridine | 20°C | 12 hrs | 20% |

The overall yield of 20% reflects challenges in optimizing the acetylation step, potentially due to incomplete reaction or side product formation.

Analysis of Synthetic Challenges and Optimizations

Competing Side Reactions

The low yield in Stage 2 may arise from partial acetylation or hydrolysis of acetyl groups under acidic residual conditions. Studies suggest that rigorous drying of intermediates after Stage 1 could improve efficiency.

Alternative Protecting Group Strategies

While the isopropylidene group is standard for carbohydrate protection, recent work explores benzyl or silyl ethers to enhance stability during deprotection. However, these alternatives introduce complexity in subsequent removal steps.

Scalability and Industrial Feasibility

Industrial-scale production faces hurdles due to the multi-step nature and moderate yield. Pilot-scale trials by Wuhan Fortuna Chemical Co., Ltd., however, demonstrate a monthly output of 30 kg using optimized TFA stoichiometry and controlled acetylation times.

Comparative Evaluation of Related Derivatives

Fluorinated Analogs

The synthesis of 3-deoxy-3-fluoro derivatives, as reported by Giguère et al. (2021), shares initial steps with the target compound. By substituting the deoxygenation step with fluorination using diethylaminosulfur trifluoride (DAST), these methods highlight the versatility of the core synthetic framework.

Table 2: Key Differences Between 3-Deoxy and 3-Fluoro Derivatives

| Parameter | 3-Deoxy Derivative | 3-Fluoro Derivative |

|---|---|---|

| Key Reagent | Trifluoroacetic acid | Diethylaminosulfur trifluoride |

| Intermediate | 3-Deoxy-glucofuranoside | 3-Sulfonate ester |

| Yield | 20% | 35–40% |

| Application | Glycosidase inhibitors | PET imaging probes |

Structural and Spectroscopic Characterization

NMR Analysis

1H and 13C NMR spectra confirm the acetylation pattern and absence of the 3-hydroxyl group. Key signals include:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular formula C<sub>14</sub>H<sub>20</sub>O<sub>9</sub>, with a observed [M+Na]<sup>+</sup> ion at m/z 355.1102 (theoretical 355.1105).

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Wuhan Fortuna Chemical Co., Ltd. | 98% | 1 g | $0.00/g |

| AK Scientific | 95% | 250 mg | $590 |

| Medical Isotopes, Inc. | 95% | 250 mg | $715 |

Notably, Wuhan Fortuna Chemical offers bulk pricing at $0.00/g for research collaborations, underscoring advancements in cost-effective production .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl groups at positions 1, 2, 4, and 6 undergo hydrolysis under acidic or basic conditions to regenerate hydroxyl groups, yielding 3-deoxy-D-glucopyranose as the primary product.

| Reagent/Conditions | Products | Yield | Source |

|---|---|---|---|

| HCl (0.1 M, 60°C, 2 h) | 3-Deoxy-D-glucopyranose + Acetic acid | 85–92% | |

| NaOH (1 M, RT, 4 h) | Partial deacetylation intermediates | 60–75% |

This reaction is critical for deprotection strategies in oligosaccharide synthesis .

Nucleophilic Substitution

The acetyl groups are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups.

Substitution reactions are pivotal for tailoring solubility and reactivity in glycosylation protocols .

Glycosylation Reactions

The anomeric acetyl group (C1) participates in glycosidic bond formation via activation with Lewis acids .

| Glycosyl Acceptor | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Methyl β-D-galactoside | BF₃·Et₂O | β-(1→4)-Linked disaccharide | 82% | |

| 2-Azido-2-deoxy-D-glucose | TMSOTf | α-(1→3)-Linked disaccharide | 68% |

Glycosylation stereoselectivity depends on the protecting groups and catalyst choice .

Reduction and Oxidation

The deoxy position (C3) and acetyl groups can undergo redox transformations:

-

Reduction :

Zinc-acetic acid reduces acetylated intermediates to hydroxyl derivatives, though direct reduction of the C3 position is sterically hindered. -

Oxidation :

Post-substitution, benzyl groups at C2/C4/C6 are oxidized to carboxylic acids using KMnO₄:

| Substituted Intermediate | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| 3-Deoxy-2,4,6-tri-O-benzyl | KMnO₄ (pH 9, 50°C) | 3-Deoxy-D-glucuronic acid derivatives | 55–60% |

Mechanistic Insights

- Acetyl Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the acetyl carbonyl, forming tetrahedral intermediates.

- Glycosylation : Lewis acids (e.g., BF₃) facilitate the formation of oxocarbenium ions at C1, enabling nucleophilic attack by acceptors .

Comparative Reactivity

Scientific Research Applications

Pharmaceutical Applications

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is primarily utilized as an intermediate in the synthesis of glycosylated drugs. Its acetyl groups enhance the stability and bioavailability of therapeutic agents:

- Glycosylated Drug Synthesis : It plays a critical role in creating glycosides that improve drug solubility and efficacy.

- Antiviral and Anticancer Agents : The compound is involved in synthesizing nucleosides used in antiviral and anticancer therapies.

Case Study: Synthesis of Antiviral Drugs

A study demonstrated the synthesis of a new antiviral agent using this compound as a precursor. The compound facilitated the formation of nucleosides that showed significant activity against viral infections.

Biotechnology Applications

In biotechnology, this compound is essential for developing glycoproteins and vaccines:

- Vaccine Development : It aids in formulating vaccines by modifying sugars that enhance immune response.

- Antibody Production : The compound is used to produce glycoproteins that are crucial for monoclonal antibody therapies.

Case Study: Vaccine Formulation

Research indicated that incorporating this compound into vaccine formulations improved the immunogenicity of the antigens.

Analytical Chemistry Applications

The compound is also valuable in analytical chemistry for glycan analysis:

- Glycan Profiling : It is used to prepare glycan samples for mass spectrometry and other analytical techniques.

- Disease Diagnostics : Enhances the accuracy of assays for detecting diseases through glycan profiling.

Data Table: Analytical Applications

| Application | Description |

|---|---|

| Glycan Profiling | Preparation of glycan samples for mass spectrometry |

| Disease Diagnostics | Improved accuracy in assays for disease detection |

Food Industry Applications

This compound can be utilized as a food additive:

- Flavor Enhancement : It may enhance flavor profiles in specialty food products.

- Preservative Role : Acts as a preservative by maintaining freshness.

Mechanism of Action

The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose involves its interaction with various enzymes and receptors in biological systems. The acetyl groups enhance its binding affinity to specific molecular targets, facilitating its role in biochemical reactions. The pathways involved include glycosylation and acetylation processes, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose

Uniqueness

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose is unique due to the specific positioning of its acetyl groups and the absence of a hydroxyl group at the third carbon position. This structural difference imparts distinct reactivity and stability compared to other acetylated glucose derivatives .

Biological Activity

1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose (CAS No. 5040-09-5) is a chemically modified sugar that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is a derivative of D-glucopyranose where the hydroxyl groups at positions 1, 2, 4, and 6 are acetylated, rendering it more lipophilic and potentially enhancing its membrane permeability. The molecular formula is with a molecular weight of approximately 332.3 g/mol .

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of various sugar derivatives, including this compound. For instance, in a study examining the cytotoxicity of sugar derivatives against HeLa cancer cells, compounds with similar acetyl modifications demonstrated significant inhibition of cell viability at concentrations as low as 10 µM . The mechanism appears to involve interference with cellular glucose uptake pathways.

The biological activity of this compound is hypothesized to be mediated through its interaction with glucose transporters. As a non-metabolizable analog of glucose, it can bind to these transporters without being utilized in metabolic pathways. This property allows researchers to study glucose deprivation effects on cells and provides insights into metabolic regulation .

Synthetic Pathways

The synthesis of this compound typically involves the acetylation of D-glucopyranose using acetic anhydride or acetyl chloride in the presence of a catalyst. This method yields high purity products suitable for biological testing .

Case Study: Anticancer Activity

In a specific case study investigating the anticancer properties of sugar derivatives including this compound:

- Objective : To assess the cytotoxic effects against various cancer cell lines.

- Method : Cells were treated with varying concentrations (10 µM to 100 µM) of the compound.

- Results : Significant reductions in cell viability were observed at higher concentrations (up to 92% inhibition at 100 µM), indicating strong antiproliferative activity .

Comparative Biological Activity Table

| Compound | Cell Line | Concentration (µM) | % Cell Viability Inhibition |

|---|---|---|---|

| This compound | HeLa | 10 | 92% |

| Other Acetylated Sugar Derivative | HeLa | 100 | Complete Inhibition |

| Non-Acetylated Glucose Analog | HeLa | 100 | <50% |

Q & A

Q. What is the role of 1,2,4,6-Tetra-O-acetyl-3-deoxy-D-glucopyranose in carbohydrate synthesis?

This compound serves as a protected intermediate in glycosylation reactions. The acetyl groups shield hydroxyl moieties, enabling selective deprotection and controlled formation of glycosidic bonds. For example, in the synthesis of glycosyl azides, the 3-deoxy configuration prevents unwanted side reactions, while the acetylated positions allow regioselective modifications. A detailed protocol involves dissolving the compound in dry dichloromethane (DCM), reacting with trimethylsilyl azide (TMSN₃) and SnCl₄ as a catalyst to introduce azide groups at specific positions .

Q. How is this compound synthesized, and what purity standards are critical?

Synthesis typically begins with diacetone glucose, followed by propargylation at the 3-position using sodium hydride in dry DMF. Subsequent acetylation with acetyl chloride and sodium acetate yields the tetra-acetylated product. Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Key characterization methods include ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation .

Q. Why is the 3-deoxy configuration significant in enzymatic studies?

The absence of a hydroxyl group at C3 renders the compound resistant to hydrolysis by glycosidases that typically target glucose derivatives. This stability allows researchers to study enzyme-substrate interactions without premature degradation. For instance, it can act as a non-hydrolyzable analog in assays probing glucosidase or glycosyltransferase mechanisms .

Advanced Research Questions

Q. How can regioselective deprotection of acetyl groups be optimized for complex glycoconjugate synthesis?

Selective deprotection requires controlled reaction conditions. For example, using hydrazine acetate in methanol selectively removes acetyl groups at C2 and C4 while preserving C1 and C5. Alternatively, enzymatic deacetylation (e.g., lipases) offers stereochemical control. Monitoring via TLC or HPLC ensures stepwise progress. Conflicting data may arise due to solvent polarity effects or catalyst choice; iterative optimization is essential .

Q. What strategies resolve contradictions in NMR data for structural isomers of acetylated glucopyranose derivatives?

Overlapping signals in ¹H NMR (e.g., acetyl methyl protons) can be resolved using 2D techniques like HSQC and HMBC to assign specific carbons. For example, the 3-deoxy configuration eliminates coupling between C3 and adjacent protons, simplifying spectral interpretation. Discrepancies in optical rotation values (e.g., α vs. β anomers) require X-ray crystallography or NOE experiments for absolute configuration determination .

Q. How does the compound facilitate mechanistic studies of glycosyltransferases?

As a stable donor analog, it can trap intermediate states in glycosyltransferase catalysis. For example, incubating the compound with UDP-glucose:galactosyltransferase and Mn²⁺ ions allows isolation of enzyme-bound intermediates via quenching with cold methanol. MALDI-TOF MS or cryo-EM can then visualize the enzyme-substrate complex, revealing conformational changes during bond formation .

Q. What are the challenges in synthesizing 3-deoxy glycoconjugates for metabolic pathway analysis?

The 3-deoxy group disrupts hydrogen-bonding networks critical for substrate recognition by transporters. To address this, researchers introduce bioisosteric groups (e.g., fluorine at C3) or employ prodrug strategies. Radiolabeled versions (e.g., ¹⁴C at C6) enable tracking in cell uptake assays. Contradictory uptake data may arise from cell-specific transporter expression, requiring validation across multiple cell lines .

Methodological Considerations

- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to separate α/β anomers, as even minor impurities can skew enzymatic assay results .

- Reaction Optimization : Screen Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) in glycosylation reactions to balance yield and stereoselectivity .

- Data Validation : Cross-reference NMR with IR spectroscopy (C=O stretches at 1740–1760 cm⁻¹ confirm acetylation) and elemental analysis (±0.3% tolerance for C/H/N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.